Cas no 683258-05-1 ((2E)-3-(5-chloro-2-methylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2E)-3-(5-chloro-2-methylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-(5-chloro-2-methylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile
- (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- 2-Thiazoleacetonitrile, α-[[(5-chloro-2-methylphenyl)amino]methylene]-4-(2-oxo-2H-1-benzopyran-3-yl)-
- (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- 683258-05-1
- F1110-0331
- AKOS005639004
- (E)-3-(5-chloro-2-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
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- Inchi: 1S/C22H14ClN3O2S/c1-13-6-7-16(23)9-18(13)25-11-15(10-24)21-26-19(12-29-21)17-8-14-4-2-3-5-20(14)28-22(17)27/h2-9,11-12,25H,1H3/b15-11+
- InChI Key: HEJKUKIJIGBUKW-RVDMUPIBSA-N
- SMILES: C(#N)/C(/C1=NC(C2=CC3=C(OC2=O)C=CC=C3)=CS1)=C\NC1=CC(Cl)=CC=C1C
Computed Properties
- Exact Mass: 419.0495256g/mol
- Monoisotopic Mass: 419.0495256g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 746
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103Ų
- XLogP3: 5.7
Experimental Properties
- Density: 1.439±0.06 g/cm3(Predicted)
- Boiling Point: 625.6±65.0 °C(Predicted)
- pka: -1.98±0.10(Predicted)
(2E)-3-(5-chloro-2-methylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1110-0331-20μmol |
(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-05-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1110-0331-25mg |
(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-05-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1110-0331-10μmol |
(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-05-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1110-0331-5mg |
(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-05-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1110-0331-10mg |
(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-05-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1110-0331-20mg |
(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-05-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1110-0331-5μmol |
(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-05-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1110-0331-2μmol |
(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-05-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1110-0331-15mg |
(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-05-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1110-0331-75mg |
(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-05-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
(2E)-3-(5-chloro-2-methylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile Related Literature
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2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
Additional information on (2E)-3-(5-chloro-2-methylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile
Comprehensive Analysis of (2E)-3-(5-chloro-2-methylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 683258-05-1)
The compound (2E)-3-(5-chloro-2-methylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile, with CAS No. 683258-05-1, is a sophisticated organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, combining a coumarin derivative with a thiazole ring and a prop-2-enenitrile moiety, makes it a promising candidate for various applications, including drug development and advanced material synthesis.
Recent studies highlight the growing interest in coumarin-thiazole hybrids, a class of compounds to which 683258-05-1 belongs. These hybrids are known for their bioactive properties, including potential anti-inflammatory, antimicrobial, and anticancer effects. Researchers are particularly intrigued by the compound's electron-rich structure, which may contribute to its photophysical properties, making it suitable for applications in organic electronics and sensor technologies.
The synthesis of (2E)-3-(5-chloro-2-methylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile involves a multi-step process, often starting with the condensation of 3-acetylcoumarin with thiourea to form the thiazole core. Subsequent modifications introduce the chloro-methylphenyl and prop-2-enenitrile groups, yielding the final product. This synthetic route has been optimized to improve yield and purity, addressing common challenges such as byproduct formation and isomer separation.
In the context of drug discovery, CAS No. 683258-05-1 is being explored for its potential to modulate enzyme activity and receptor binding. Preliminary in vitro studies suggest that the compound may interact with kinases and G-protein-coupled receptors, which are critical targets in cancer therapy and neurological disorders. Its structural flexibility allows for further derivatization, enabling researchers to fine-tune its pharmacokinetic properties.
Beyond pharmaceuticals, 683258-05-1 has potential applications in material science. Its conjugated π-system and intramolecular charge transfer characteristics make it a candidate for organic light-emitting diodes (OLEDs) and nonlinear optical materials. Recent trends in green chemistry have also spurred interest in developing eco-friendly synthesis methods for such compounds, aligning with global sustainability goals.
Frequently asked questions about (2E)-3-(5-chloro-2-methylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile include inquiries about its solubility, stability under various conditions, and commercial availability. Researchers also seek information on its spectral data (e.g., NMR, IR, and mass spectrometry) to facilitate identification and characterization. These queries reflect the compound's relevance in both academic and industrial settings.
In summary, CAS No. 683258-05-1 represents a versatile and scientifically valuable compound with broad potential across multiple disciplines. Its unique chemical architecture and diverse applicability underscore its importance in ongoing research efforts. As investigations continue, this compound is likely to play a pivotal role in advancing medicinal chemistry and functional materials.
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